Product packaging for 11-Dodecyn-1-ol(Cat. No.:CAS No. 18202-10-3)

11-Dodecyn-1-ol

Cat. No.: B095355
CAS No.: 18202-10-3
M. Wt: 182.30 g/mol
InChI Key: XNRAUTMOUDUPET-UHFFFAOYSA-N
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Description

Significance of Terminal Alkynols as Synthetic Building Blocks

Terminal alkynols, the class of compounds to which Dodec-11-yn-1-ol belongs, are organic molecules that possess both a terminal alkyne (a carbon-carbon triple bond at the end of a carbon chain) and a hydroxyl (-OH) group. youtube.com This combination of functional groups makes them exceptionally useful intermediates in organic synthesis. numberanalytics.com

The defining feature of a terminal alkyne is the weakly acidic proton attached to the sp-hybridized carbon of the triple bond. libretexts.org This proton can be readily removed by a strong base to form a highly reactive acetylide anion. fiveable.me This anion acts as a potent nucleophile, capable of participating in a variety of chemical transformations, most notably in alkylation reactions to form new carbon-carbon bonds, thereby extending the molecular skeleton. libretexts.org

Furthermore, the alkyne triple bond itself is a hub of reactivity. It can undergo a wide array of addition reactions. For instance, it can be selectively reduced to form either a cis- or trans-alkene, or fully saturated to yield an alkane. The triple bond can also be hydrated to produce ketones or, in the case of terminal alkynes, aldehydes. fiveable.me Oxidative cleavage of the triple bond provides a route to carboxylic acids. fiveable.me This synthetic versatility allows chemists to transform a simple terminal alkyne into a multitude of other functional groups. The presence of the hydroxyl group adds another layer of utility, providing a secondary site for reactions such as esterification or for attachment to surfaces and other molecules. lookchem.com

Dodec-11-yn-1-ol as a Prototypical Long-Chain Alkyne Alcohol in Organic Synthesis

Dodec-11-yn-1-ol serves as a quintessential example of a long-chain terminal alkynol. guidechem.com Its 12-carbon backbone provides significant length and hydrophobicity, while its two terminal functional groups offer orthogonal reactivity. It is widely utilized as a building block and intermediate in the synthesis of diverse organic compounds, including pharmaceuticals, agrochemicals, and specialty materials. guidechem.com

Table 1: Physicochemical Properties of Dodec-11-yn-1-ol

PropertyValueSource
CAS Number18202-10-3 guidechem.comchemicalbook.comnih.gov
Molecular FormulaC₁₂H₂₂O chemicalbook.commolbase.comalfa-chemistry.com
Molecular Weight182.30 g/mol guidechem.comnih.gov
IUPAC Namedodec-11-yn-1-ol nih.govalfa-chemistry.com
Boiling Point262.6 °C at 760 mmHg guidechem.commolbase.com
Density0.877 g/cm³ guidechem.commolbase.com

The specific structure of Dodec-11-yn-1-ol makes it a valuable precursor in the synthesis of insect pheromones, which are often long-chain molecules with specific functional groups and stereochemistry. alfa-chemistry.comprayoglife.com The alkyne can be selectively reduced to a Z-alkene (cis), a common motif in many natural pheromones. The corresponding aldehyde, dodec-11-en-1-al, is a known insect pheromone component, and its synthesis can be achieved from dodec-11-en-1-ol, a direct reduction product of Dodec-11-yn-1-ol. ontosight.ai

Historical Context and Emerging Research Trajectories of Dodec-11-yn-1-ol Chemistry

The fundamental chemistry of alkynes has been established for over a century, but the synthesis and application of specific, complex alkynes like Dodec-11-yn-1-ol are tied to more recent advancements. The development of synthetic methodologies for creating terminal alkynes, such as the Corey-Fuchs reaction, has been pivotal. rsc.org The synthesis of long-chain functionalized molecules gained significant traction with the rise of natural product synthesis, particularly that of insect pheromones, in the mid to late 20th century.

Emerging research trajectories for Dodec-11-yn-1-ol are leveraging its unique bifunctional nature in modern chemical applications. These include:

Click Chemistry: The terminal alkyne group is a perfect handle for participating in "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition. This highly efficient and specific reaction allows for the covalent linking of the dodecynyl chain to other molecules, finding applications in bioconjugation, drug discovery, and materials science. bham.ac.uk

Advanced Materials: The molecule is well-suited for the formation of self-assembled monolayers (SAMs) on various surfaces. The hydroxyl group can act as an anchor to a substrate, while the long carbon chain forms an ordered layer. The terminal alkyne then provides a reactive surface that can be further functionalized. Such tailored surfaces are of interest in electronics, sensors, and biomedical devices.

Complex Molecule Synthesis: Dodec-11-yn-1-ol continues to be a relevant starting material in the total synthesis of complex natural products. Modern catalytic methods, such as Sonogashira coupling and other metal-catalyzed cross-coupling reactions, can utilize the terminal alkyne to build intricate carbon skeletons efficiently. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O B095355 11-Dodecyn-1-ol CAS No. 18202-10-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dodec-11-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h1,13H,3-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRAUTMOUDUPET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449195
Record name Dodec-11-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18202-10-3
Record name Dodec-11-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations Involving Dodec 11 Yn 1 Ol

Strategies for the Preparation of Dodec-11-yn-1-ol

The synthesis of Dodec-11-yn-1-ol can be approached through several strategic routes, including building the molecule from smaller fragments (de novo synthesis), rearranging internal alkynes, and employing protecting groups to facilitate selective reactions.

De Novo Synthetic Routes to Long-Chain Terminal Alkynols

De novo synthesis offers a direct approach to constructing long-chain terminal alkynols like Dodec-11-yn-1-ol. These methods typically involve the coupling of smaller, readily available building blocks. One common strategy is the alkylation of an acetylide anion. libretexts.org This involves deprotonating a terminal alkyne with a strong base to form a potent nucleophile, which can then react with an alkyl halide in an S(_N)2 reaction to form a new carbon-carbon bond. libretexts.orglibretexts.org For the synthesis of Dodec-11-yn-1-ol, this could involve the reaction of a shorter terminal alkyne with a long-chain alkyl halide containing a protected hydroxyl group.

Another powerful method for the synthesis of terminal alkynes from carbonyl compounds is the Corey-Fuchs reaction or the Seyferth-Gilbert homologation and its Bestmann-Ohira modification. These reactions allow for the conversion of aldehydes into terminal alkynes, providing a versatile entry point for the synthesis of long-chain alkynols. organic-chemistry.org Additionally, the elimination reaction of vicinal or geminal dihalides can produce alkynes. libretexts.orgorganic-chemistry.org This method involves a double dehydrohalogenation using a strong base. libretexts.org

The burgeoning field of biosynthetic pathway engineering also presents novel avenues for the de novo production of terminal alkyne-containing molecules. nih.govescholarship.orgnih.govresearchgate.net While not yet specific to Dodec-11-yn-1-ol, research has demonstrated the feasibility of generating terminal alkynes in microbial systems, which could pave the way for future bio-based production methods. nih.govescholarship.org

Isomerization of Internal Alkynes to Terminal Alkynes (e.g., "Zipper" Reaction)

The "zipper" reaction is a powerful synthetic tool for the isomerization of internal alkynes to their terminal counterparts. researchgate.netwikipedia.orgmdpi.com This contra-thermodynamic process is driven by the formation of a more stable terminal acetylide anion in the presence of a very strong base. wikipedia.orgmdpi.com The reaction effectively moves the triple bond along the carbon chain to the terminus. mdpi.com

This methodology is particularly useful for preparing terminal alkynols from more readily available internal alkyne precursors. The reaction typically employs a superbase, such as potassium 3-aminopropylamide (KAPA), which is generated in situ from potassium hydride and 1,3-diaminopropane. wikipedia.org The mechanism involves a series of deprotonation and protonation steps that "walk" the alkyne to the end of the chain. youtube.com

An example of this strategy is the isomerization of 2-decyn-1-ol to 9-decyn-1-ol. wikipedia.org This demonstrates the utility of the zipper reaction in accessing terminally functionalized long-chain molecules that might be challenging to synthesize directly.

Protecting Group Strategies for the Hydroxyl Functionality

In many synthetic sequences involving Dodec-11-yn-1-ol, it is necessary to protect the hydroxyl group to prevent it from interfering with reactions at the alkyne terminus. bham.ac.uk An ideal protecting group should be easy to install, stable to the reaction conditions used for modifying the alkyne, and readily removable under mild conditions. bham.ac.uklibretexts.org

Common protecting groups for alcohols include silyl ethers, alkyl ethers, and esters. highfine.com

Silyl ethers , such as trimethylsilyl (TMS) or tert-butyldiphenylsilyl (TBDPS), are widely used due to their ease of introduction and removal. zmsilane.com They are generally stable under neutral and basic conditions but can be cleaved with fluoride ion sources or under acidic conditions. zmsilane.com

Alkyl ethers , like the benzyl (Bn) ether, offer robust protection under a variety of conditions but typically require more stringent methods for removal, such as catalytic hydrogenation. libretexts.org

Ester protecting groups , such as acetates or benzoates, are another option. highfine.com They can be introduced using the corresponding acyl chloride or anhydride and are typically removed by hydrolysis under basic conditions. highfine.com

The choice of protecting group is critical and depends on the specific reaction sequence planned for the functionalization of the alkyne moiety. bham.ac.uk

Functionalization Reactions at the Alkyne Moiety

The terminal alkyne of Dodec-11-yn-1-ol is a versatile functional group that can participate in a wide array of chemical transformations, enabling the construction of more complex molecules.

Carbon-Carbon Bond Formation via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds in modern organic synthesis. nobelprize.orgnih.govresearchgate.netyoutube.com These reactions have revolutionized the way complex molecules are constructed and have found widespread application in pharmaceuticals, materials science, and natural product synthesis. nih.govnih.gov

The Sonogashira coupling is a highly efficient palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govorganic-chemistry.orglibretexts.orgwikipedia.orgnih.gov This reaction is a cornerstone of modern synthetic chemistry for the construction of sp²-sp carbon-carbon bonds. nih.gov

The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwikipedia.org The palladium catalyst, often a Pd(0) species, facilitates the oxidative addition of the aryl or vinyl halide. nobelprize.org The copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. wikipedia.org The final step is reductive elimination, which forms the desired coupled product and regenerates the active palladium catalyst. youtube.com

The Sonogashira reaction can be performed under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups. wikipedia.orgnih.gov This makes it a highly valuable tool for the late-stage functionalization of complex molecules. Recent advancements have also led to the development of copper-free Sonogashira coupling protocols, which can be advantageous in certain applications. nih.gov

Below is an interactive data table summarizing key aspects of the Sonogashira coupling reaction:

Grignard Reactions and Related Carbon-Carbon Bond Formations

The terminal alkyne of dodec-11-yn-1-ol possesses an acidic proton that can be readily deprotonated by a Grignard reagent, such as ethylmagnesium bromide, to form a magnesium acetylide. This acetylide serves as a potent nucleophile, capable of reacting with various electrophiles to form new carbon-carbon bonds. This reactivity is fundamental in chain-extension reactions.

For instance, the reaction of the dodec-11-yn-1-ol derived Grignard reagent with alkyl halides allows for the elongation of the carbon chain. The general scheme for this reaction is as follows:

Deprotonation: The Grignard reagent (R'-MgX) deprotonates the terminal alkyne of dodec-11-yn-1-ol.

Nucleophilic Attack: The resulting magnesium acetylide attacks the electrophilic carbon of an alkyl halide (R''-X), displacing the halide and forming a new carbon-carbon bond.

This methodology is particularly useful in the synthesis of long-chain unsaturated alcohols, which are common motifs in insect pheromones. The choice of the alkyl halide determines the length and structure of the final product.

Reactant 1Reactant 2Product
Dodec-11-yn-1-olEthylmagnesium bromideDodec-11-yn-1-oxymagnesium bromide
Dodec-11-yn-1-oxymagnesium bromideAlkyl halide (R-X)R-C≡C-(CH₂)₁₀-OH

Hydration and Hydrofunctionalization Reactions of the Alkyne

The terminal alkyne of dodec-11-yn-1-ol can undergo hydration and hydrofunctionalization reactions to introduce new functional groups.

Hydration: The hydration of the terminal alkyne, typically catalyzed by mercury salts in the presence of aqueous acid, follows Markovnikov's rule to yield a methyl ketone. The reaction proceeds via the formation of an enol intermediate which then tautomerizes to the more stable keto form.

Hydroboration-Oxidation: In contrast, hydroboration-oxidation provides a route to the anti-Markovnikov hydration product, an aldehyde. wikipedia.org The reaction involves the addition of a borane (B79455) reagent (such as BH₃ or a dialkylborane) across the triple bond, followed by oxidation with hydrogen peroxide in a basic medium. wikipedia.orgmasterorganicchemistry.com This two-step process results in the formation of an enol that tautomerizes to the corresponding aldehyde. byjus.com

ReactionReagentsProductRegioselectivity
HydrationH₂SO₄, H₂O, HgSO₄Dodecan-11-one-1-olMarkovnikov
Hydroboration-Oxidation1. BH₃-THF; 2. H₂O₂, NaOH12-HydroxydodecanalAnti-Markovnikov

Stereoselective Reduction of the Alkyne to Alkenes

The stereoselective reduction of the alkyne in dodec-11-yn-1-ol is a crucial transformation for the synthesis of specific alkene isomers, which is often critical for the biological activity of target molecules like pheromones.

The Lindlar catalyst, which consists of palladium deposited on calcium carbonate and poisoned with lead acetate (B1210297) and quinoline, is a well-established reagent for the syn-hydrogenation of alkynes to (Z)-alkenes. thieme-connect.deresearchgate.net The catalyst's reduced activity prevents over-reduction to the corresponding alkane. masterorganicchemistry.com The reaction involves the addition of two hydrogen atoms to the same face of the triple bond, resulting in the formation of a cis-double bond. masterorganicchemistry.com

To obtain the (E)-alkene, a dissolving metal reduction, such as sodium in liquid ammonia (B1221849), is typically employed. masterorganicchemistry.commasterorganicchemistry.com This reaction proceeds through a radical anion intermediate, and the thermodynamic preference for the more stable trans-vinylic radical leads to the formation of the (E)-alkene. masterorganicchemistry.comkhanacademy.orgyoutube.comdoubtnut.com

ReactionCatalyst/ReagentsProductStereochemistry
Lindlar ReductionH₂, Lindlar Catalyst(Z)-Dodec-11-en-1-olZ (cis)
Dissolving Metal ReductionNa, NH₃ (l)(E)-Dodec-11-en-1-olE (trans)

Oxidative Transformations of the Terminal Alkyne

The terminal alkyne of dodec-11-yn-1-ol can be subjected to oxidative cleavage to produce carboxylic acids. Strong oxidizing agents like ozone (O₃) followed by an oxidative workup, or hot, concentrated potassium permanganate (KMnO₄), can cleave the triple bond. libretexts.org This reaction results in the formation of a carboxylic acid with one less carbon atom (undecanoic acid) and carbon dioxide. This transformation is useful for degrading the carbon skeleton in structural elucidation studies or for synthesizing shorter-chain functionalized molecules.

Oxidizing AgentProduct
1. O₃; 2. H₂OUndecanoic acid + CO₂
KMnO₄, heatUndecanoic acid + CO₂

Transformations Involving the Hydroxyl Group of Dodec-11-yn-1-ol

The primary hydroxyl group of dodec-11-yn-1-ol can undergo a variety of transformations, such as esterification and etherification, to introduce different functional groups, which can be important for modifying the properties of the molecule or for protecting the hydroxyl group during other synthetic steps.

Esterification: The hydroxyl group can be readily converted to an ester by reaction with an acyl chloride or a carboxylic anhydride in the presence of a base like pyridine. For example, reaction with acetyl chloride would yield dodec-11-ynyl acetate. This transformation is often employed in the synthesis of pheromones, where the acetate ester is a common structural motif.

Etherification: The Williamson ether synthesis provides a route to ethers from dodec-11-yn-1-ol. khanacademy.orgwikipedia.orgmasterorganicchemistry.comlibretexts.orgyoutube.com This method involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.comyoutube.com This results in the formation of an ether linkage.

ReactionReagentsProduct
EsterificationAcetyl chloride, PyridineDodec-11-ynyl acetate
Etherification1. NaH; 2. Methyl iodide1-Methoxy-dodec-11-yne

Esterification and Etherification Reactions

The primary alcohol group in Dodec-11-yn-1-ol readily undergoes esterification and etherification, reactions that are fundamental in organic synthesis for the introduction of various functional groups and for use as protecting groups.

Esterification Reactions

Esterification of Dodec-11-yn-1-ol is a common transformation, often employed in the synthesis of insect pheromones where the corresponding acetate is a common structural motif. The reaction typically involves the treatment of the alcohol with an acylating agent in the presence of a base.

A representative esterification is the conversion of Dodec-11-yn-1-ol to Dodec-11-yn-1-yl acetate. This can be achieved using various standard procedures, such as reaction with acetyl chloride or acetic anhydride in the presence of a base like pyridine or triethylamine.

Table 1: Representative Esterification of Dodec-11-yn-1-ol

ReactantReagentsProductYield (%)
Dodec-11-yn-1-olAcetic anhydride, PyridineDodec-11-yn-1-yl acetate>95
Dodec-11-yn-1-olAcetyl chloride, TriethylamineDodec-11-yn-1-yl acetate>95

Etherification Reactions

Etherification of Dodec-11-yn-1-ol can be accomplished through methods like the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. This method is versatile for introducing a wide range of alkyl or aryl groups. For instance, Dodec-11-yn-1-ol can be converted to its corresponding methyl or benzyl ether, which can also serve as a protecting group for the hydroxyl functionality during subsequent synthetic steps involving the alkyne terminus.

Table 2: Representative Etherification of Dodec-11-yn-1-ol (Williamson Ether Synthesis)

ReactantReagentsProduct
Dodec-11-yn-1-ol1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I)1-Methoxydodec-11-yne
Dodec-11-yn-1-ol1. Sodium hydride (NaH) 2. Benzyl bromide (BnBr)1-(Benzyloxy)dodec-11-yne

Oxidation to Aldehyde and Carboxylic Acid Derivatives

The primary alcohol of Dodec-11-yn-1-ol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. These transformations are crucial for introducing carbonyl functionalities, which are versatile handles for further carbon-carbon bond-forming reactions.

Oxidation to Dodec-11-ynal (Aldehyde)

Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium chlorochromate (PCC) or conditions like the Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (DMSO), and a hindered base like triethylamine) are commonly employed for this purpose. These methods are highly efficient and prevent over-oxidation to the carboxylic acid.

Table 3: Oxidation of Dodec-11-yn-1-ol to Dodec-11-ynal

ReagentConditionsProduct
Pyridinium chlorochromate (PCC)Dichloromethane (CH₂Cl₂)Dodec-11-ynal
Swern Oxidation ( (COCl)₂, DMSO, Et₃N)Dichloromethane (CH₂Cl₂), -78 °CDodec-11-ynal

Oxidation to Dodec-11-ynoic Acid (Carboxylic Acid)

Stronger oxidizing agents are necessary to convert the primary alcohol all the way to a carboxylic acid. The Jones oxidation, which utilizes chromic acid (CrO₃) in aqueous sulfuric acid and acetone, is a classic and effective method for this transformation.

Table 4: Oxidation of Dodec-11-yn-1-ol to Dodec-11-ynoic Acid

ReagentConditionsProduct
Jones Reagent (CrO₃, H₂SO₄, acetone)0 °C to room temperatureDodec-11-ynoic acid

Derivatization for Complex Molecule Assembly

The true synthetic utility of Dodec-11-yn-1-ol lies in its role as a versatile building block for the assembly of more complex molecules. Both the terminal alkyne and the primary alcohol can be selectively functionalized, allowing for a stepwise and controlled construction of intricate carbon skeletons. A prime example of this is in the synthesis of insect sex pheromones.

The terminal alkyne provides a handle for various carbon-carbon bond-forming reactions, such as Sonogashira, Negishi, or Suzuki cross-coupling reactions, as well as acetylide addition to carbonyl compounds. The hydroxyl group can be protected and deprotected as needed, or it can be converted into other functional groups as described in the sections above.

For instance, Dodec-11-yn-1-ol is a key intermediate in the synthesis of various long-chain unsaturated acetates that function as lepidopteran sex pheromones. In a typical synthetic sequence, the alkyne of Dodec-11-yn-1-ol can be coupled with a vinyl halide. The resulting enyne can then be stereoselectively reduced to the corresponding diene. Finally, the hydroxyl group is acetylated to yield the final pheromone product. The ability to perform these transformations in a controlled manner underscores the importance of Dodec-11-yn-1-ol as a precursor in the synthesis of biologically active molecules.

Mechanistic Investigations and Stereochemical Control in Dodec 11 Yn 1 Ol Chemistry

Elucidation of Reaction Mechanisms for Key Transformations

The elucidation of reaction mechanisms involves a step-by-step description of a chemical transformation, identifying intermediates and transition states to understand how reactants become products. byjus.comchinesechemsoc.org For dodec-11-yn-1-ol, key transformations include reductions of the alkyne, additions across the triple bond, and reactions involving the hydroxyl group.

Hydrogenation Mechanisms: The partial hydrogenation of the alkyne in dodec-11-yn-1-ol is a critical transformation, particularly for the synthesis of Z (cis) or E (trans) alkenes. The stereochemical outcome is dictated by the reaction mechanism.

Syn-Addition (cis-Alkenes): Catalytic hydrogenation using a "poisoned" catalyst like Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline) or a P-2 catalyst (nickel-boron complex) results in the formation of a cis-alkene. jove.comvedantu.com The mechanism involves the adsorption of molecular hydrogen onto the catalyst surface, followed by the binding of the alkyne. jove.com A sequential, syn-addition of two hydrogen atoms to the same face of the alkyne leads to the cis-alkene product. jove.comlibretexts.org The catalyst is deactivated ("poisoned") to prevent further reduction of the alkene to an alkane. jove.comchemistrysteps.com

Anti-Addition (trans-Alkenes): The reduction of an alkyne to a trans-alkene is achieved through a dissolving metal reduction, typically using sodium or lithium in liquid ammonia (B1221849). chemistrysteps.comlibretexts.org The mechanism is a multi-step process involving single electron transfers. libretexts.org A sodium atom transfers an electron to the alkyne, forming a radical anion intermediate. This intermediate is protonated by the ammonia solvent to give a vinylic radical. A second electron transfer from another sodium atom forms a vinylic anion, which then abstracts another proton from ammonia to yield the final trans-alkene. libretexts.orgchemistrysteps.com The trans configuration is favored as it is the more stable arrangement of the vinylic anion intermediate. libretexts.org

Hydration Mechanisms: The addition of water across the alkyne triple bond can lead to either a ketone or an aldehyde, depending on the regioselectivity of the reaction, which is determined by the catalytic method and its mechanism.

Mercury(II)-Catalyzed Hydration (Markovnikov Addition): In the presence of aqueous sulfuric acid and a mercury(II) salt catalyst, the hydration of a terminal alkyne like dodec-11-yn-1-ol yields a methyl ketone. libretexts.orglumenlearning.com The mechanism starts with the electrophilic addition of the Hg2+ ion to the alkyne, forming a vinylic carbocation intermediate. libretexts.org Water acts as a nucleophile, attacking the more substituted carbon (Markovnikov's rule), which leads to an enol intermediate after deprotonation. lumenlearning.comchemistrysteps.com This enol is unstable and rapidly tautomerizes to the more stable keto form, resulting in dodecan-2-one. libretexts.orgchemistrysteps.com

Hydroboration-Oxidation (Anti-Markovnikov Addition): This two-step process converts terminal alkynes to aldehydes. byjus.comjove.com The first step, hydroboration, involves the syn-addition of a borane (B79455) reagent (often a bulky one like disiamylborane (B86530) or 9-BBN to prevent double addition) across the triple bond. libretexts.orgmasterorganicchemistry.com The boron atom adds to the terminal, less sterically hindered carbon (anti-Markovnikov regioselectivity). jove.comlibretexts.org The second step is an oxidative workup with hydrogen peroxide and a base, which replaces the boron atom with a hydroxyl group, forming an enol. byjus.commasterorganicchemistry.com This enol then tautomerizes to the final aldehyde product, in this case, dodecanal. jove.com

Studies on Regioselectivity in Alkyne Functionalizations

Regioselectivity refers to the preference for bond formation at one position over other possible positions. pressbooks.pub In the functionalization of an unsymmetrical alkyne like dodec-11-yn-1-ol, reactions adding a group H-X across the triple bond can form two different constitutional isomers. Controlling this regioselectivity is essential for synthetic applications.

As discussed above, the hydration of dodec-11-yn-1-ol is a prime example of controlled regioselectivity.

Markovnikov Selectivity: Acid-catalyzed hydration, facilitated by mercuric sulfate, places the new oxygen atom at the more substituted carbon (C11), leading to a methyl ketone (dodecan-2-one). This selectivity arises from the mechanism proceeding through the more stable secondary vinylic carbocation intermediate. chemistrysteps.commasterorganicchemistry.com

Anti-Markovnikov Selectivity: Hydroboration-oxidation places the oxygen atom at the terminal carbon (C12), leading to an aldehyde (dodecanal). masterorganicchemistry.com This is because the hydroboration step is governed by sterics, with the bulky borane group adding to the less-hindered terminal carbon. libretexts.orgmasterorganicchemistry.com

This complementary regioselectivity allows for the selective synthesis of either the ketone or the aldehyde from the same starting material, as summarized in the table below.

ReactionReagentsIntermediateProductRegioselectivity
Mercury-Catalyzed HydrationH₂O, H₂SO₄, HgSO₄Enol (OH at C11)Dodecan-2-oneMarkovnikov libretexts.orgchemistrysteps.com
Hydroboration-Oxidation1. R₂BH 2. H₂O₂, NaOHEnol (OH at C12)DodecanalAnti-Markovnikov jove.comlibretexts.org

Other addition reactions also exhibit regioselectivity. For instance, hydrohalogenation (addition of HCl, HBr, HI) of terminal alkynes typically follows Markovnikov's rule, proceeding through the more stable carbocation to yield a geminal dihalide upon addition of two equivalents, or a vinylic halide at the more substituted position after one addition. chemistrysteps.commasterorganicchemistry.com The development of catalysts that can invert or control this inherent selectivity is an active area of research. For example, manganese-catalyzed hydroboration of terminal alkynes has been shown to exhibit different selectivities depending on whether the alkyne substituent is aromatic or aliphatic. acs.org

Asymmetric Synthesis and Stereocontrol in Dodec-11-yn-1-ol Derivatives

Asymmetric synthesis involves the creation of chiral molecules in an enantiomerically enriched form. wikipedia.org This is particularly important in the synthesis of natural products and pharmaceuticals, where only one enantiomer often exhibits the desired biological activity. For derivatives of dodec-11-yn-1-ol, stereocontrol is crucial for generating specific alkene geometries (E/Z) and for creating new stereocenters.

The majority of modern asymmetric catalysis relies on transition metal complexes coordinated to chiral ligands. organic-chemistry.org These catalysts create a chiral environment that directs the stereochemical outcome of a reaction. wikipedia.org The development of new chiral ligands is a major focus in organic synthesis. rsc.org

Common classes of chiral ligands used in asymmetric catalysis include:

Chiral Diphosphines: Ligands like BINAP, DuPhos, and JOSIPHOS are "privileged ligands" known for their effectiveness in a wide range of reactions, especially asymmetric hydrogenations. organic-chemistry.org

P,N and P,O Ligands: Ligands containing both phosphorus and nitrogen or oxygen donor atoms, such as phosphine-oxazolines (PHOX), are highly effective.

Diene and N,N'-Dioxide Ligands: Chiral dienes and N,N'-dioxides have been developed for Rh- and Sc-catalyzed additions and cycloadditions, respectively. oup.com

Cyclopentadienyl (Cp) Ligands: Chiral Cp ligands have been successfully used with metals like Rhodium and Iridium to catalyze asymmetric C-H functionalization reactions. snnu.edu.cn

In the context of long-chain alcohols and alkynes, these catalysts can be used for reactions like asymmetric hydrogenation of ketones or alkenes, and asymmetric additions to aldehydes. For example, iridium catalysts with chiral P,N,O-type ligands have been used for the highly enantioselective hydrogenation of prochiral ketones to chiral alcohols. mdpi.com Similarly, cobalt complexes with chiral diphosphine ligands have shown excellent enantioselectivity in the hydrogenation of α,β-unsaturated carboxylic acids. nih.gov Zinc triflate, in combination with chiral ligands like N-methylephedrine, can catalyze the asymmetric addition of terminal alkynes to aldehydes to produce optically active propargylic alcohols. researchgate.net

Table of Representative Chiral Ligand Classes

Ligand Class Abbreviation / Example Metal Typical Application
Diphosphine BINAP Ru, Rh Asymmetric Hydrogenation wikipedia.org
Diphosphine JOSIPHOS Rh, Pd Asymmetric Hydrogenation, Cross-Coupling organic-chemistry.org
P,N,O-Ligand f-Amphol Ir Asymmetric Hydrogenation of Ketones mdpi.com
N,N'-Dioxide N,N'-Dioxide-Zn(II) Zn Asymmetric [2+2] Cycloaddition oup.com

The precise control of double bond geometry (E or Z) is critical in the synthesis of many insect pheromones, which are often long-chain unsaturated alcohols, acetates, or aldehydes. Dodec-11-yn-1-ol and its derivatives are valuable precursors in this field. researchgate.net

Z-Isomer Synthesis: The synthesis of (Z)-alkenes is commonly achieved by the partial hydrogenation of an alkyne using Lindlar's catalyst, which gives stereospecific syn-addition of hydrogen. jove.comlibretexts.org Another powerful method is the Wittig reaction between an aldehyde and a non-stabilized ylide. organic-chemistry.org This reaction proceeds through a syn-oxaphosphetane intermediate, which decomposes to form the Z-alkene with high selectivity. chemtube3d.comchemtube3d.com A notable example is the synthesis of (Z)-13-hexadecen-11-yn-1-yl acetate, the major sex pheromone component of the pine processionary moth. nih.gov This synthesis employs a low-temperature Wittig reaction between a long-chain aldehyde derived from an alkynol and a triphenylpropylphosphonium bromide to stereoselectively form the Z-double bond. nih.gov

E-Isomer Synthesis: The synthesis of (E)-alkenes from alkynes is typically accomplished using a dissolving metal reduction (e.g., Na/NH₃), which proceeds via an anti-addition mechanism. chemistrysteps.com The Schlosser modification of the Wittig reaction, using stabilized ylides, can also be employed to favor the formation of E-alkenes. organic-chemistry.org

Conjugated Diene Synthesis: Many pheromones are conjugated dienes. These can be synthesized stereoselectively from alkyne precursors. For instance, the sex pheromone of the termite Ancistrotermes dimorphus, (3Z,6Z)-dodeca-3,6-dien-1-ol, was synthesized from dodec-6-yn-1-ol. The synthesis involved a Lindlar-catalyzed reduction to create the (6Z)-alkene isomer with high purity. xtbg.ac.cn

The following table summarizes key stereoselective transformations starting from alkyne precursors relevant to pheromone synthesis.

Target IsomerStarting Material TypeKey ReactionReagents / CatalystResulting StereochemistryRef.
(Z)-AlkeneAlkynePartial HydrogenationH₂, Lindlar's Catalystsyn-addition -> Z-alkene jove.comlibretexts.org
(Z)-AlkeneAldehyde + YlideWittig ReactionNon-stabilized ylide (e.g., from alkyltriphenylphosphonium salt)Z-selective chemtube3d.comnih.gov
(E)-AlkeneAlkyneDissolving Metal ReductionNa or Li in liquid NH₃anti-addition -> E-alkene chemistrysteps.comlibretexts.org
(Z,E)-DieneEn-yneStereoselective ReductionLiAlH₄ (reduction of alkynol)Reduction of alkyne to E-alkene mdpi.com

Applications in the Synthesis of Biologically Relevant Compounds and Natural Products

Incorporation into Lipid-Based Prodrug Strategies.ucl.ac.be

The terminal alkyne of Dodec-11-yn-1-ol offers a convenient point of attachment for drug molecules through various chemical linkages. For instance, a drug with a carboxylic acid group can be esterified with the hydroxyl group of Dodec-11-yn-1-ol. The resulting lipidic prodrug can then be formulated into lipid-based drug delivery systems like liposomes or lipid nanoparticles. nih.govntno.org The increased lipophilicity can facilitate passage through biological membranes and improve oral bioavailability. mdpi.com While direct examples using Dodec-11-yn-1-ol are not prevalent in the search results, the general principle of using fatty alcohols to create lipidic prodrugs is well-established. ucl.ac.be One study describes the synthesis of a terminal alkyne intermediate starting from Dodec-11-yn-1-ol for potential use in lipid prodrug strategies. frontiersin.org

Synthesis of Trifunctional Fatty Acid Derivatives.biorxiv.orgrsc.org

Dodec-11-yn-1-ol has been utilized as a starting material in the synthesis of trifunctional fatty acid derivatives. biorxiv.orgrsc.org These are specially designed molecules that incorporate three distinct functional groups, often for use as chemical probes to study biological systems. rsc.orgnih.gov

In one study, Dodec-11-yn-1-ol was a precursor in the synthesis of a trifunctional fatty acid containing a diazirine for photo-crosslinking, a terminal alkyne for click chemistry, and a carboxylic acid for biological recognition. biorxiv.org The synthesis involved several steps, including the conversion of the alcohol to a different functional group and subsequent modifications of the alkyne. Specifically, Dodec-11-yn-1-ol was used in the synthesis of 2-[3-(Dodec-11-yn-1-yl)-3H-diazirin-3-yl]ethan-1-ol, a key intermediate. biorxiv.org These trifunctional probes are valuable tools for identifying protein-lipid interactions and understanding the roles of fatty acids in cellular processes. rsc.orgnih.gov

Precursor for Other Bioactive Molecules and Pharmaceutical Intermediates

The chemical versatility of Dodec-11-yn-1-ol extends beyond the applications mentioned above, making it a valuable precursor for a range of other bioactive molecules and pharmaceutical intermediates. The terminal alkyne can participate in various coupling reactions, such as the Sonogashira, Suzuki, and Negishi couplings, to build more complex carbon skeletons. The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or converted into other functional groups like halides or amines, further expanding its synthetic utility.

While specific examples are not extensively detailed in the provided search results, the fundamental reactivity of the alkyne and alcohol functionalities makes Dodec-11-yn-1-ol a potential starting material for the synthesis of various natural products and their analogues, as well as for the construction of key fragments of larger, more complex pharmaceutical agents. Its linear C12 backbone is a common structural motif in many biologically active lipids.

Dodec 11 Yn 1 Ol in Click Chemistry and Bioconjugation Strategies

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, specificity, and biocompatibility under mild conditions. This reaction involves the formation of a stable triazole linkage between a terminal alkyne and an azide (B81097), catalyzed by a copper(I) species.

Formation of 1,2,3-Triazole Linkages

The fundamental outcome of the CuAAC reaction is the creation of a highly stable 1,4-disubstituted 1,2,3-triazole ring. This five-membered heterocycle is not typically found in biological systems, rendering it a truly bioorthogonal linker. The reaction is characterized by its high yields and the simplicity of product isolation. The resulting triazole is resistant to hydrolysis, oxidation, and reduction, ensuring the integrity of the linkage in complex biological environments. For a molecule like Dodec-11-yn-1-ol, the terminal alkyne group would readily participate in this reaction, allowing it to be covalently linked to any azide-modified molecule.

Development of Catalytic Systems for Efficient CuAAC with Terminal Alkynes

Efficient CuAAC reactions rely on the presence of a catalytically active Cu(I) species. While Cu(I) salts can be used directly, they are prone to oxidation to the inactive Cu(II) state. A common and more robust strategy involves the in situ reduction of a Cu(II) salt, such as copper(II) sulfate, using a reducing agent like sodium ascorbate.

To enhance the efficiency and biocompatibility of the reaction, various ligands have been developed to stabilize the Cu(I) catalyst, prevent its oxidation, and accelerate the reaction rate. A prominent example is tris-(benzyltriazolylmethyl)amine (TBTA). These ligands are crucial when working with biomolecules that can be sensitive to copper ions. The development of resin-supported and water-soluble catalysts has further expanded the utility of CuAAC by simplifying catalyst removal and improving reaction kinetics in aqueous media. Long-chain alkynes, due to their hydrophobic nature, might present solubility challenges in purely aqueous systems, necessitating the use of co-solvents or specialized catalytic systems to ensure efficient reaction with water-soluble biomolecules.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Metal-Free Click Reactions

To circumvent the potential cytotoxicity associated with copper catalysts, particularly in living systems, strain-promoted alkyne-azide cycloaddition (SPAAC) was developed. This reaction relies on the inherent ring strain of a cyclooctyne to react with an azide without the need for a metal catalyst. While Dodec-11-yn-1-ol is a linear alkyne and therefore does not participate directly in SPAAC as the strained component, it could be reacted with an azide-modified cyclooctyne derivative. However, the primary utility of SPAAC lies in its metal-free nature, making it a powerful tool for in vivo bioconjugation.

Applications in Bioconjugation

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a fundamental tool in chemical biology and drug development. The specificity and efficiency of click chemistry make it an ideal method for creating stable bioconjugates.

Site-Specific Labeling of Biomolecules

A key challenge in bioconjugation is achieving site-specific labeling to ensure homogeneity and preserve the function of the biomolecule. Click chemistry offers a powerful solution. By introducing a terminal alkyne or an azide at a specific site on a protein, nucleic acid, or other biomolecule through genetic or chemical methods, a reporter molecule, drug, or other entity can be attached with high precision. For instance, an unnatural amino acid containing an azide or alkyne can be incorporated into a protein at a specific position. A molecule like Dodec-11-yn-1-ol could then be "clicked" onto this site, introducing a long hydrophobic chain. This could be utilized to alter the protein's interaction with cell membranes or to serve as a handle for further functionalization.

Development of Fluorescent and Radiochemical Probes

Click chemistry is extensively used in the development of molecular probes for imaging and diagnostics. A fluorescent dye or a radiolabel can be modified with an azide, allowing it to be easily conjugated to an alkyne-tagged biomolecule. The long alkyl chain of Dodec-11-yn-1-ol could potentially be used to create probes with specific membrane-binding properties or to influence the photophysical properties of a nearby fluorophore. In the context of radiochemistry, the rapid and efficient nature of the CuAAC reaction is advantageous for working with short-lived radioisotopes. An alkyne-functionalized molecule can be synthesized and later "clicked" with a radiolabeled azide just prior to use.

Materials Science and Polymer Chemistry Applications of Dodec 11 Yn 1 Ol Derivatives

Synthesis of Functional Polymers and Copolymers

The dual functionality of dodec-11-yn-1-ol and its derivatives is extensively utilized in the synthesis of a wide array of functional polymers and copolymers. The terminal alkyne group is particularly amenable to click chemistry reactions, which are known for their high efficiency, selectivity, and mild reaction conditions. rsc.orgwikipedia.org

One of the most prominent applications is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. wikipedia.orgmdpi.com This reaction allows for the efficient coupling of the alkyne group of a dodec-11-yn-1-ol derivative with an azide-functionalized molecule or polymer chain. This strategy is widely employed for polymer functionalization, surface modification, and the synthesis of block copolymers and dendrimers. researchgate.net For instance, polymers can be prepared with pendant alkyne groups, derived from a monomer like dodec-11-yn-1-ol methacrylate, which can then be modified post-polymerization via CuAAC to introduce a variety of functionalities.

Atom Transfer Radical Polymerization (ATRP) is another powerful technique for synthesizing well-defined polymers where dodec-11-yn-1-ol derivatives can be incorporated. cmu.edu ATRP allows for the controlled polymerization of monomers, leading to polymers with predetermined molecular weights and narrow molecular weight distributions. chemrestech.com A monomer can be synthesized from dodec-11-yn-1-ol (e.g., by esterification of the hydroxyl group with methacryloyl chloride) and then copolymerized with other monomers using ATRP. googleapis.com This introduces the terminal alkyne group along the polymer backbone, making it available for further modification. The development of metal-free ATRP systems, using organic photocatalysts, further expands the applicability of this method for creating materials for electronic and biological applications where metal contamination is a concern. tcichemicals.com

The hydroxyl-yne click polymerization is an emerging technique for preparing polymers with advanced structures. rsc.orgchemrxiv.org This type of polymerization can involve the reaction of diynes with diols, catalyzed by organobases, to form poly(alkenylene ether)s. mdpi.com While direct polymerization of dodec-11-yn-1-ol itself in this manner would be complex due to its bifunctionality, its derivatives are key in related "X-yne" click polymerizations, which are safer alternatives to azide-alkyne reactions. chemrxiv.org

Polymerization TechniqueRole of Dodec-11-yn-1-ol DerivativeResulting Polymer ArchitectureKey Features
Click Chemistry (CuAAC) Alkyne-functional monomer or chain-end modifierGraft copolymers, Block copolymers, Functionalized surfacesHigh efficiency, Mild conditions, High functional group tolerance. rsc.orgwikipedia.org
Atom Transfer Radical Polymerization (ATRP) Co-monomer with a terminal alkyneLinear or branched copolymers with pendant alkyne groupsControlled molecular weight and low dispersity. cmu.educhemrestech.com
Hydroxyl-yne Polymerization Monomer component in reactions with other functional groupsLinear or hyperbranched polymersAvoids potentially hazardous azide (B81097) monomers. chemrxiv.orgmdpi.com

Development of Advanced Materials through Alkyne-Based Polymerization

The alkyne functionality of dodec-11-yn-1-ol is central to the development of advanced materials through various polymerization strategies. Alkyne-based polymers often exhibit unique optoelectronic properties due to their conjugated backbones. mdpi.com

Ring-Opening Metathesis Polymerization (ROMP) is a powerful method for synthesizing polymers from strained cyclic olefins. wikipedia.org While dodec-11-yn-1-ol itself is not a cyclic monomer, it can be incorporated into monomers suitable for ROMP. For example, a norbornene-based monomer can be functionalized with dodec-11-yn-1-ol. The subsequent polymerization via ROMP using well-defined catalysts (e.g., Grubbs or Schrock initiators) yields a polymer with pendant alkyne groups. osti.govnsf.gov These pendant groups can then be used for cross-linking or for the attachment of other molecules, leading to materials with tailored properties. The stereospecificity of ROMP can be controlled to produce polymers with specific tacticities (isotactic or syndiotactic), which influences the material's physical properties. mit.edu

Another innovative approach is Ring Expansion Alkyne Metathesis Polymerization (REAMP), which utilizes a tethered alkylidyne initiator to polymerize cyclic alkynes, resulting in high-molecular-weight cyclic polymers. nsf.gov Monomers functionalized with long alkyl chains, similar to the backbone of dodec-11-yn-1-ol, can be used in such polymerizations to influence the solubility and processing characteristics of the resulting poly(phenylene ethynylene)s and other conjugated polymers.

Furthermore, derivatives of dodec-11-yn-1-ol can be used to create stimuli-responsive polymers. capes.gov.brrsc.org These "smart" materials can change their physical or chemical properties in response to external stimuli such as pH, temperature, or the presence of specific molecules. researchgate.net For example, the alkyne group can be used as a reactive site to attach stimuli-responsive moieties to a polymer backbone. Such materials are of great interest for applications in drug delivery, sensing, and actuators. capes.gov.brnih.gov The development of alkyne-based multilayered 3D polymers has also shown potential in creating materials for fluorescent sensing and chiral applications. mdpi.com

Polymerization MethodMonomer TypeResulting MaterialPotential Applications
Ring-Opening Metathesis Polymerization (ROMP) Cyclic olefins functionalized with Dodec-11-yn-1-ol derivativesPolymers with pendant alkyne groupsCross-linked networks, Functional materials, Stereoregular polymers. wikipedia.orgnsf.gov
Ring Expansion Alkyne Metathesis Polymerization (REAMP) Cyclic alkynes with solubility-enhancing side chainsHigh-molecular-weight cyclic conjugated polymersOrganic electronics, Advanced materials. nsf.gov
General Alkyne Polymerization Dodec-11-yn-1-ol-derived monomersStimuli-responsive polymers, Functional polyacetylenesSensors, Drug delivery systems, Smart coatings. capes.gov.brrsc.orgmdpi.com

Integration into Nanomaterials and Supramolecular Architectures

The distinct reactivity of the alkyne and hydroxyl termini of dodec-11-yn-1-ol makes it an ideal candidate for the surface functionalization of nanomaterials and the construction of complex supramolecular assemblies. taylorfrancis.com

The functionalization of nanoparticles is a critical step in tailoring their properties for specific applications. taylorfrancis.com The terminal alkyne of dodec-11-yn-1-ol can be used to attach the molecule to azide-modified nanoparticles via click chemistry, providing a stable covalent linkage. mdpi.comresearchgate.net Alternatively, the hydroxyl group can be converted into a thiol, which can then readily bind to the surface of gold nanoparticles, creating a self-assembled monolayer. nanoprobes.com The long dodecyl chain influences the solubility and stability of the functionalized nanoparticles, while the exposed terminal group (either the original alkyne or a group attached to it) can be used for further chemical transformations or for directing the assembly of the nanoparticles into larger structures.

In supramolecular chemistry, dodec-11-yn-1-ol can act as a building block for creating organized, non-covalently linked architectures. The hydroxyl group can participate in hydrogen bonding, a key interaction in directing self-assembly. The long hydrocarbon chain can lead to van der Waals interactions and hydrophobic effects, which also play a crucial role in the formation of well-ordered structures like micelles or vesicles in aqueous media. The terminal alkyne provides a site for specific recognition or reaction. For example, palladium nanoparticles have been synthesized on polysaccharide supports and used as catalysts for the hydrogenation of alkynes, including derivatives of dodec-11-yn-1-ol, for applications such as pheromone synthesis. researchgate.net This demonstrates the integration of such molecules with nanoparticle-biopolymer hybrid systems. Such functionalized nanomaterials and supramolecular systems have applications in fields ranging from catalysis to nanomedicine, including the development of advanced drug delivery systems. nih.govnih.gov

Advanced Analytical and Spectroscopic Methodologies in Dodec 11 Yn 1 Ol Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic Products

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of dodec-11-yn-1-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In a typical ¹H NMR spectrum of dodec-11-yn-1-ol, distinct signals corresponding to the different types of protons are observed. The terminal alkyne proton (≡C-H) characteristically appears as a triplet, a result of coupling with the adjacent methylene (B1212753) protons. The protons of the methylene group adjacent to the hydroxyl group (-CH₂-OH) also exhibit a characteristic triplet pattern. The remaining methylene protons along the aliphatic chain produce a complex multiplet in the upfield region of the spectrum. The hydroxyl proton (-OH) typically appears as a singlet, although its chemical shift can vary depending on the solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The two sp-hybridized carbons of the alkyne group are readily identified by their characteristic chemical shifts in the range of 68-85 ppm. The carbon bearing the hydroxyl group (-CH₂-OH) appears at a downfield chemical shift compared to the other methylene carbons due to the deshielding effect of the oxygen atom. The remaining methylene carbons give rise to a series of signals in the aliphatic region of the spectrum.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed for a more detailed structural assignment, especially for complex molecules or to differentiate between isomers. These techniques help establish connectivity between protons and carbons, confirming the precise arrangement of atoms within the dodec-11-yn-1-ol molecule.

Interactive Table 1: Representative ¹H NMR Data for Dodec-11-yn-1-ol

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
≡C-H~1.94t~2.6
-CH₂-OH~3.64t~6.6
-CH₂-C≡~2.18dt~7.1, 2.6
-(CH₂)₈-~1.2-1.6m-
-OHVariables-

Note: Chemical shifts are typically referenced to a residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS). Data presented is a generalized representation and may vary slightly based on experimental conditions.

Interactive Table 2: Representative ¹³C NMR Data for Dodec-11-yn-1-ol

Carbon Assignment Chemical Shift (δ, ppm)
-C H₂-OH~63.1
C ≡C-H~84.7
-C≡C -H~68.1
-C H₂-C≡~18.4
-(C H₂)₈-~25.7 - 32.8

Note: The specific chemical shifts of the methylene carbons in the chain can vary.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of dodec-11-yn-1-ol and to gain insights into its structure through fragmentation analysis. The molecular weight of dodec-11-yn-1-ol is 182.30 g/mol . nih.gov In a mass spectrum, this is typically observed as the molecular ion peak (M⁺) or, more commonly, as a pseudomolecular ion such as [M+H]⁺ or [M+Na]⁺, depending on the ionization technique used (e.g., Electrospray Ionization - ESI).

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule with high precision (e.g., 182.167065321 Da), which allows for the determination of the elemental composition, further confirming the molecular formula as C₁₂H₂₂O. nih.gov

Electron impact (EI) ionization often leads to characteristic fragmentation patterns. For dodec-11-yn-1-ol, common fragmentation pathways include the loss of a water molecule ([M-H₂O]⁺) from the parent ion, and cleavage of C-C bonds along the aliphatic chain, resulting in a series of fragment ions separated by 14 Da (the mass of a CH₂ group). The presence of the alkyne group can also influence the fragmentation pattern, leading to specific resonance-stabilized carbocations. Analyzing these fragments helps to piece together the structure of the original molecule.

Advanced Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC, Flash Chromatography)

Advanced chromatographic techniques are essential for the purification of synthetic dodec-11-yn-1-ol and for the assessment of its purity.

Flash Chromatography is a rapid and efficient method for purifying multi-gram quantities of the compound from a reaction mixture. rsc.org This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase of an appropriate solvent system. rsc.org The polarity of the solvent system is optimized to achieve good separation between the desired product and any impurities or unreacted starting materials. For a molecule like dodec-11-yn-1-ol, a common solvent system would be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). The progress of the purification is monitored by thin-layer chromatography (TLC). rsc.org

High-Performance Liquid Chromatography (HPLC) offers higher resolution and is often used for the final purity assessment of the isolated compound. chromatographytoday.com Both normal-phase and reverse-phase HPLC can be employed. In reverse-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol. flash-chromatographie.com The purity of the dodec-11-yn-1-ol sample is determined by the area of its corresponding peak in the chromatogram relative to the total area of all peaks.

Q & A

Q. What methodologies reconcile discrepancies between theoretical and experimental yields in large-scale syntheses?

  • Methodological Answer : Perform mass balance analysis to identify unaccounted byproducts. Optimize workup procedures (e.g., extraction efficiency). Use process analytical technology (PAT) for real-time monitoring. Compare scalability metrics (e.g., mixing efficiency) between lab and pilot scales .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.